
cis-b,b-Carotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-b, b-Carotene belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. cis-b, b-Carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cis-b, b-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Ion Mobility Mass Spectrometry for Carotenoid Isomers : Dong et al. (2010) explored the use of ion mobility mass spectrometry (IM-MS) for analyzing carotenoid isomers, including cis-β-carotene. This method offers rapid resolution and characterization of these isomers without the need for chromatography, providing valuable insights for further research in this area (Dong et al., 2010).
Antioxidant Activity and Chemoprevention : Brignall and Lamson (2000) discussed the differing antioxidant activities of carotene isomers, highlighting the greater antioxidant activity of the 9-cis form of β-carotene compared to the synthetic all-trans form. This suggests potential for specific isomers in chemoprevention research (Brignall & Lamson, 2000).
Carotenoid Biosynthesis and Regulation in Plants : Alagoz et al. (2018) reviewed the biosynthesis and evolution of cis-carotenes in plants, including their role in generating signaling metabolites that regulate gene expression. This is crucial for understanding how plants respond to environmental changes (Alagoz et al., 2018).
Isomers of cis-β-Carotenes in Food Processing : Schieber and Carle (2005) addressed how food processing can lead to the formation of cis-isomers of carotenoids, including β-carotene, impacting their bioavailability and antioxidant capacity. This research has implications for the nutritional value of processed foods (Schieber & Carle, 2005).
Photosystem I Reaction Centers in Spinach : Bialek-Bylka et al. (1996) found 15-cis-β-carotene in the reaction center of spinach Photosystem I, indicating the universal presence of 15-cis carotenoid in certain plant photosystems (Bialek-Bylka et al., 1996).
Role in Plant Pigmentation and Health Benefits : Li, Murillo, and Wurtzel (2007) described the role of carotenoids, including cis-ζ-carotene, in plant pigmentation and their health benefits for humans and animals. This study contributes to understanding the broader impact of these compounds in both plant biology and human health (Li et al., 2007).
Propriétés
Numéro CAS |
30430-49-0 |
|---|---|
Nom du produit |
cis-b,b-Carotene |
Formule moléculaire |
C40H56 |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9Z,11Z,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11-,19-13+,20-14+,27-25+,28-26+,31-17-,32-18+,33-21+,34-22+ |
Clé InChI |
OENHQHLEOONYIE-KBPBZLIPSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C\C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



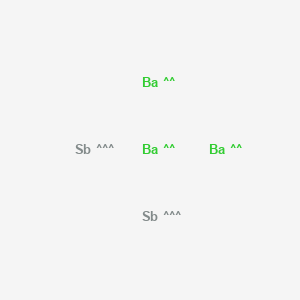
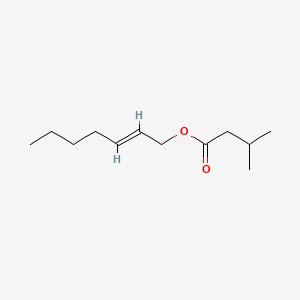

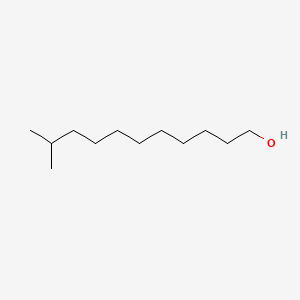
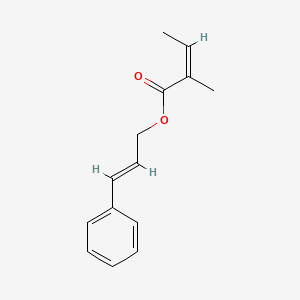
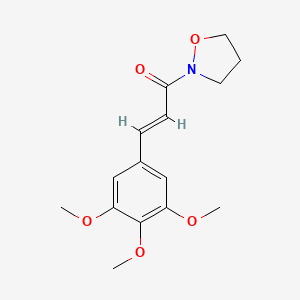
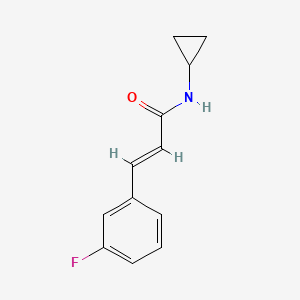
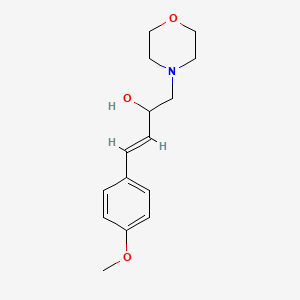



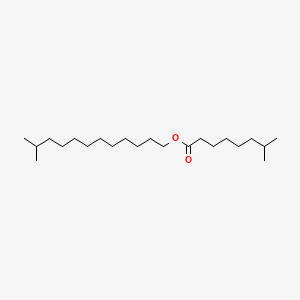

![(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1623519.png)